ブロモメチレンビス(ホスホン酸)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Synthesis Routes: A facile route to synthesize 2-substituted 1,1-cyclopropanediylbis(phosphonates) from bromomethylenebis(phosphonates) involves the use of electron-deficient alkenes as Michael acceptors in the presence of thallium(I) ethoxide, followed by conversion into the corresponding free acids (Yuan, Li, & Ding, 1992).

Molecular Structure Analysis

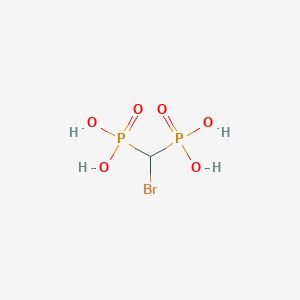

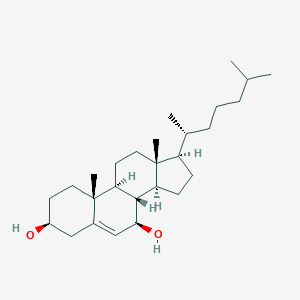

- Structural Characteristics: The phosphonic acid functional group in bromomethylenebis(phosphonic acid) is notable for its phosphorus atom bonded to three oxygen atoms and one carbon atom. This unique structure enables a wide range of applications due to its structural analogy with phosphate (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Chemical Reactions and Properties

- Chemical Reactivity: The phosphonic acid derivatives of bromomethylenebis(phosphonic acid) exhibit interesting chemical reactivity, such as in the formation of coordination polymers and metal-organic frameworks (Beyer, Homburg, Albat, Stock, & Lüning, 2017).

Physical Properties Analysis

- Stability and Solubility: Phosphonated polymers derived from bromomethylenebis(phosphonic acid) are known for their excellent thermal, oxidative, and dimensional stability. These polymers also demonstrate low methanol permeability and reasonable proton conductivity, making them suitable for various industrial applications (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).

Chemical Properties Analysis

- Phosphonic Acid Group: The phosphonic acid group in bromomethylenebis(phosphonic acid) contributes significantly to its chemical properties. This group is employed in various applications due to its coordination or supramolecular properties (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

科学的研究の応用

化学物質の前駆体

ブロモメチレンビス(ホスホン酸)と関連するリン酸は、従来、白リンから合成されてきた化学物質の前駆体として使用されてきました . これらの化学物質には、除草剤、難燃剤、触媒配位子、電池電解質、医薬品、および洗剤が含まれます .

半導体産業

半導体産業では、元素状リンを回避するプロセスにリン酸が使用されてきました . このプロセスでは、HClを使用して製造される高生産量化学物質であるトリクロロシランを使用しており、これは太陽電池の製造に使用する高純度元素状シリコンの前駆体です .

高分子担持試薬

側鎖にリン酸、ホスホン酸、およびホスフィン酸官能基を含む高分子は、分離科学において注目を集めています . これらの高分子は、環境と世界経済にとって重要な効率的な分離技術に使用されてきました .

有機リン樹脂

ブロモメチレンビス(ホスホン酸)から誘導される可能性のある有機リン樹脂は、分離科学において開発され、使用されてきました . これらの樹脂は、さまざまなメカニズムを介して進行する選択的分離に使用されてきました .

シリル脱アルキル化

ブロモメチレンビス(ホスホン酸)は、その単純なジアルキルエステルから、ブロモトリメチルシラン (BTMS) を用いたシリル脱アルキル化によって調製することができ、その後、水またはメタノールと接触させることにより脱シリル化されます .

作用機序

Target of Action

Bromomethylenebis(phosphonic acid) belongs to the class of drugs known as bisphosphonates . The primary targets of bisphosphonates are diseases of bone, tooth, and calcium metabolism . They have been developed for use in various diseases of bone, tooth, and calcium metabolism .

Mode of Action

Bisphosphonates, including Bromomethylenebis(phosphonic acid), inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

Bromomethylenebis(phosphonic acid) affects the biochemical pathways involved in bone resorption . All known biosynthetic pathways for phosphonate natural products share the initial step in which PEP phosphomutase converts PEP to PnPy with a C–P bond . Thus, all known biosynthetic gene clusters for phosphonate and phosphinate natural products contain the gene encoding PEP phosphomutase .

Pharmacokinetics

Bisphosphonates, in general, are known to have strong affinity for metal ions . The P-C-P bond of the bisphosphonates is stable to heat and most chemical reagents, and completely resistant to enzymatic hydrolysis . They have a strong affinity for metal ions .

Result of Action

The result of Bromomethylenebis(phosphonic acid)'s action is the inhibition of bone resorption . This leads to a decrease in osteoclast activity and promotes osteoclast apoptosis . In addition to their inhibitory effect on osteoclasts, bisphosphonates appear to have a beneficial effect on osteoblasts .

Action Environment

The action environment of Bromomethylenebis(phosphonic acid) is primarily within the bone tissue, where it binds to hydroxyapatite and inhibits osteoclast activity The stability of the p-c-p bond of bisphosphonates to heat and most chemical reagents suggests that it may be relatively stable under a variety of environmental conditions .

Safety and Hazards

将来の方向性

Phosphonic acids have found use in numerous fields, especially chemistry and biochemistry . The diverse nature of this compound has led to ongoing research to explore its further potential uses . The development of new high-efficiency composite dry powders requires a better understanding of fundamental physical-chemical mechanisms of their effects on flame .

特性

IUPAC Name |

[bromo(phosphono)methyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5BrO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBWYLXFNPONGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(P(=O)(O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5BrO6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147443 |

Source

|

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10596-21-1 |

Source

|

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomethylenebis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)